1H-Isoindole, 1,1,3,4,5,6,7-heptachloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,4,5,6,7-Heptachloro-3H-isoindole is a chlorinated heterocyclic compound known for its unique chemical structure and properties It is characterized by the presence of seven chlorine atoms attached to an isoindole ring, making it highly chlorinated and potentially reactive
Vorbereitungsmethoden
The synthesis of 1,3,3,4,5,6,7-Heptachloro-3H-isoindole typically involves chlorination reactions. One common method is the chlorination of isoindole derivatives using chlorine gas or other chlorinating agents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, play a crucial role in determining the yield and purity of the final product .
Industrial production methods for this compound may involve large-scale chlorination processes, where isoindole precursors are subjected to chlorination in the presence of catalysts to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
1,3,3,4,5,6,7-Heptachloro-3H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated isoindole oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated isoindole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3,3,4,5,6,7-Heptachloro-3H-isoindole has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex chlorinated compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Its derivatives are being investigated for their potential therapeutic applications, including as drug candidates for treating various diseases.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3,3,4,5,6,7-Heptachloro-3H-isoindole involves its interaction with molecular targets and pathways within biological systems. The highly chlorinated nature of the compound allows it to interact with cellular components, potentially disrupting normal cellular functions. It may inhibit enzymes or interfere with DNA replication and transcription processes, leading to its bioactive effects .
Vergleich Mit ähnlichen Verbindungen
1,3,3,4,5,6,7-Heptachloro-3H-isoindole can be compared with other chlorinated isoindole derivatives, such as:
- 1,3,3,4,5,6-Hexachloro-3H-isoindole
- 1,3,3,4,5,6,7,8-Octachloro-3H-isoindole
Eigenschaften
CAS-Nummer |
52135-26-9 |
---|---|
Molekularformel |
C8Cl7N |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
1,1,3,4,5,6,7-heptachloroisoindole |
InChI |
InChI=1S/C8Cl7N/c9-3-1-2(4(10)6(12)5(3)11)8(14,15)16-7(1)13 |
InChI-Schlüssel |
FXRBYDKQFPIWTH-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(N=C2Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.